A Technical Guide to 3-Amino-5-bromopyridin-4-ol: Properties, Reactivity, and Synthetic Utility
A Technical Guide to 3-Amino-5-bromopyridin-4-ol: Properties, Reactivity, and Synthetic Utility
Introduction
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals and functional materials. 3-Amino-5-bromopyridin-4-ol is a pyridine derivative distinguished by a dense arrangement of functional groups: a nucleophilic amino group, a synthetically versatile bromine atom, and a hydroxyl group that exists in tautomeric equilibrium with its pyridone form. This unique combination offers multiple, orthogonal reaction sites, positioning the molecule as a highly valuable, albeit under-characterized, building block for the synthesis of complex chemical libraries and targeted therapeutics. This guide provides a comprehensive overview of its known properties, predicted spectral characteristics, and its significant potential in advanced organic synthesis, offering field-proven insights for researchers and drug development professionals.
Core Chemical and Physical Properties
3-Amino-5-bromopyridin-4-ol is a solid organic compound supplied for early-stage research and development. Its core structure consists of a pyridine ring substituted at the C3, C4, and C5 positions. The presence of both an acidic hydroxyl group and a basic amino group suggests amphoteric properties and the potential for zwitterion formation.
A critical structural feature is the tautomerism of the 4-hydroxy pyridine moiety, which coexists with its 4-pyridone form. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the molecule's reactivity and intermolecular interactions.
Caption: Tautomeric equilibrium of 3-Amino-5-bromopyridin-4-ol.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 101084-20-2 | [1] |
| Molecular Formula | C₅H₅BrN₂O | |
| Molecular Weight | 189.01 g/mol | |
| IUPAC Name | 3-Amino-5-bromopyridin-4-ol | |
| Synonyms | 3-Amino-5-bromo-4-hydroxypyridine | [2] |
| Appearance | Solid | |
| SMILES | Nc1cncc(Br)c1O |
| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | |
Spectroscopic Profile (Predicted)
As this compound is supplied for early discovery research, comprehensive analytical data is not always collected by commercial vendors. However, based on the known structure and spectral data from analogous compounds like 3-amino-5-bromopyridine and 3-bromo-5-hydroxypyridine, a predicted spectroscopic profile can be constructed to aid in characterization.[3][4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Signals | Rationale |
|---|---|---|
| ¹H NMR | δ 8.0-8.2 (s, 1H, H-2), δ 7.5-7.7 (s, 1H, H-6), δ 5.0-6.0 (br s, 2H, -NH₂), δ 9.0-11.0 (br s, 1H, -OH) | The pyridine protons at C2 and C6 are expected to be singlets due to the substitution pattern. The amino and hydroxyl protons will be broad and their shifts are solvent-dependent. |
| ¹³C NMR | δ 155-165 (C4-OH), δ 140-145 (C2), δ 135-140 (C6), δ 125-130 (C3-NH₂), δ 105-110 (C5-Br) | Chemical shifts are estimated based on the electronic effects of the substituents. The C-OH and C-NH₂ carbons will be downfield, while the C-Br carbon will be relatively upfield. |
| IR (cm⁻¹) | 3400-3200 (N-H, O-H stretching), 1640-1600 (C=O, pyridone tautomer), 1600-1550 (N-H bending), 1500-1400 (C=C, C=N stretching), 1050-1000 (C-Br stretching) | Broad signals in the high-wavenumber region are characteristic of -OH and -NH₂ groups. The presence of a carbonyl stretch would confirm the pyridone tautomer. |
| Mass Spec (EI) | M⁺ at m/z 188/190 (approx. 1:1 ratio) | The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |
Synthesis and Handling
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-Amino-5-bromopyridin-4-ol.
Laboratory-Scale Protocol: Diazotization and Hydrolysis (Illustrative)
This protocol describes the conversion of the amino group in a precursor to a hydroxyl group. Causality: The choice of cold, aqueous acid is critical to stabilize the intermediate diazonium salt. Subsequent heating promotes the substitution of the diazonium group with water, yielding the desired hydroxyl functionality.
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Preparation: Dissolve 1.0 equivalent of the starting aminopyridine in dilute sulfuric acid (e.g., 2 M) in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool the mixture to 0-5 °C in an ice-salt bath.
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Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred aminopyridine solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 80-90 °C. Vigorous evolution of nitrogen gas should be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).
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Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If it remains in solution, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Handling and Safety
Proper handling is essential due to the compound's potential hazards.
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GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 4). The GHS07 pictogram (exclamation mark) is applicable.
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Hazard Statements: H302: Harmful if swallowed.
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, gloves, and a lab coat. When handling the solid powder, a dust mask is recommended to prevent inhalation.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is classified as a combustible solid.
Chemical Reactivity and Synthetic Potential
The synthetic utility of 3-Amino-5-bromopyridin-4-ol stems from its three distinct functional groups, which can be addressed with high selectivity.
Caption: Key reactive centers on the 3-Amino-5-bromopyridin-4-ol scaffold.
Key Transformation Protocols
This protocol enables the formation of a new carbon-carbon bond at the C5 position, a cornerstone for building molecular complexity.
-
Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for creating biaryl structures. The choice of a phosphine ligand is crucial for stabilizing the palladium catalyst, while the base is required to activate the boronic acid partner.
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Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Amino-5-bromopyridin-4-ol (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically sodium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or DME/water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is then purified by flash column chromatography.
Acylating the C3-amino group can serve as a protecting step or as a means to introduce amide functionalities, which are prevalent in bioactive molecules.
-
Rationale: The amino group is a strong nucleophile that readily reacts with electrophilic acylating agents. Using a non-nucleophilic base like triethylamine prevents unwanted side reactions.
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Setup: Dissolve 3-Amino-5-bromopyridin-4-ol (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.5 eq.).
-
Acylation: Cool the solution to 0 °C. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the N-acylated product.
Application in Drug Discovery
The trifunctional nature of this scaffold makes it an excellent starting point for creating libraries of drug-like molecules. Its structural elements are relevant to the development of kinase inhibitors and other targeted therapies. For example, related aminopyridine scaffolds have been instrumental in developing potent, non-nucleoside adenosine kinase (AK) inhibitors for treating pain and inflammation.[6] The 3-amino-5-bromo-4-ol core allows for:
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Vector Diversity: The bromine at C5 is a handle for introducing a wide array of substituents via cross-coupling, allowing for systematic exploration of the surrounding chemical space.
-
Pharmacophore Mimicry: The amino and hydroxyl/pyridone groups are excellent hydrogen bond donors and acceptors, enabling strong interactions with protein active sites.
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Modulation of Physicochemical Properties: The hydroxyl and amino groups can be functionalized to fine-tune solubility, lipophilicity, and metabolic stability.
Conclusion
3-Amino-5-bromopyridin-4-ol represents a potent and versatile chemical building block with significant untapped potential. While its characterization in the public literature is currently limited, its structure provides a clear roadmap for its application in complex organic synthesis. The orthogonal reactivity of its amino, bromo, and hydroxyl functionalities allows for sequential, controlled modifications, making it an ideal scaffold for generating novel molecular architectures in pharmaceutical and agrochemical research. This guide provides the foundational knowledge and procedural insights necessary for scientists to effectively incorporate this promising intermediate into their synthetic programs.
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